

Spectroscopic Profile of 1-Chloro-3-ethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-3-ethylbenzene

Cat. No.: B1584093

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **1-chloro-3-ethylbenzene**, a key aromatic compound used in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **1-chloro-3-ethylbenzene**. This information is critical for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Data

^1H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.22 - 7.12	m	3		Ar-H
7.07 - 7.03	m	1		Ar-H
2.63	q	7.6	2	-CH ₂ -
1.23	t	7.6	3	-CH ₃

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
145.4	Ar-C-CH ₂ CH ₃
134.1	Ar-C-Cl
128.4	Ar-CH
127.1	Ar-CH
126.2	Ar-CH
124.2	Ar-CH
28.9	-CH ₂ -
15.4	-CH ₃

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3065	Weak	Aromatic C-H Stretch
2967, 2933, 2874	Medium	Aliphatic C-H Stretch
1595, 1573, 1477	Medium-Strong	Aromatic C=C Bending
1083	Strong	C-Cl Stretch
777	Strong	C-H Out-of-plane Bending

Mass Spectrometry (MS) Data

The mass spectrum of **1-chloro-3-ethylbenzene** is characterized by a prominent molecular ion peak and several key fragment ions.

m/z	Relative Intensity (%)	Assignment
142	25	[M+2] ⁺
140	75	[M] ⁺
125	100	[M-CH ₃] ⁺
105	30	[C ₈ H ₉] ⁺

Experimental Protocols

The following sections detail the standard operating procedures for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **1-chloro-3-ethylbenzene** is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- The solution is transferred to a 5 mm NMR tube.

- The sample is vortexed to ensure homogeneity.

¹H and ¹³C NMR Acquisition:

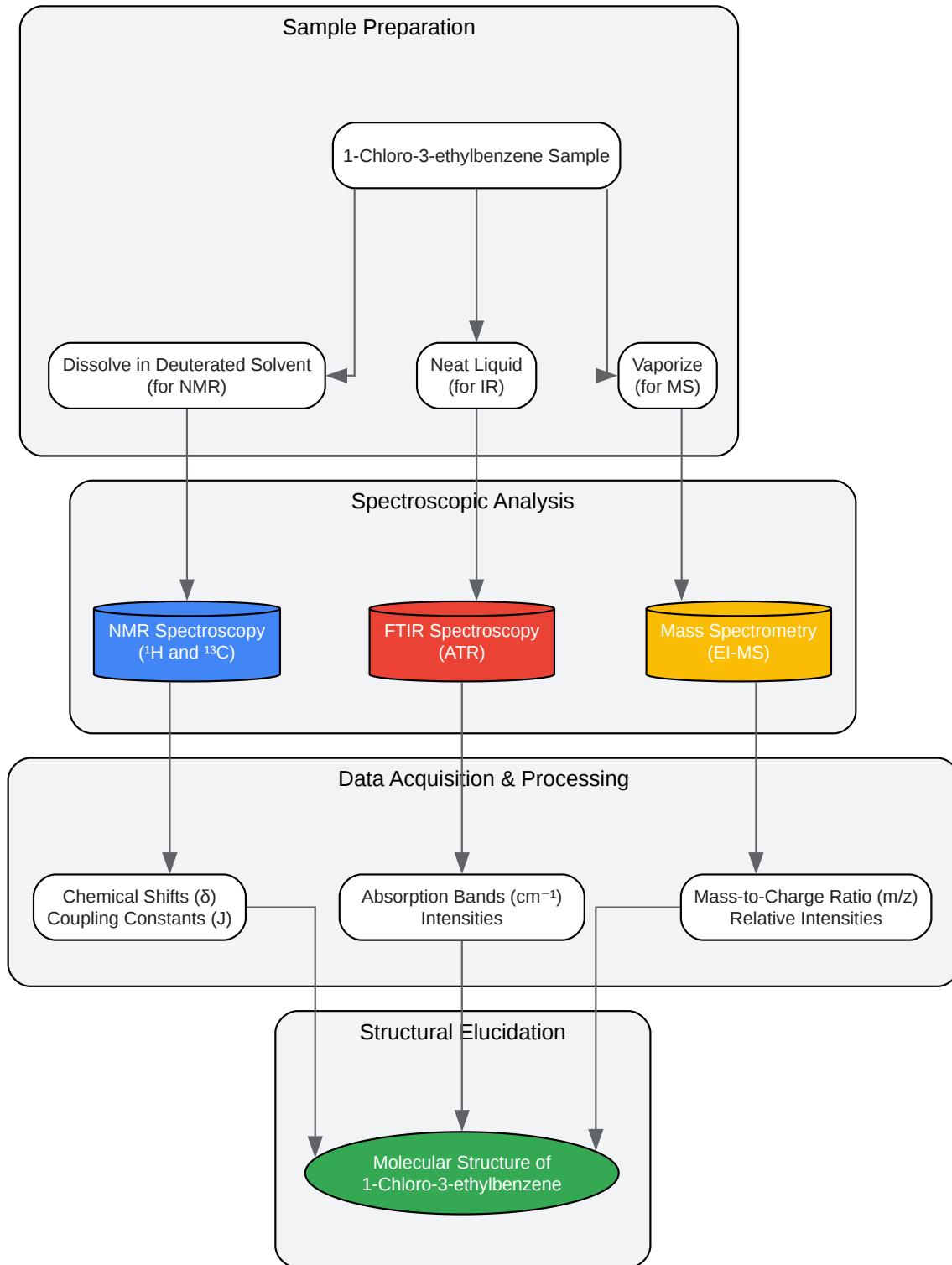
- The NMR spectra are acquired on a 400 MHz (or higher) spectrometer.
- For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled experiment is performed. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
- The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy:

- The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- A small drop of neat **1-chloro-3-ethylbenzene** is placed directly onto the ATR crystal.
- The spectrum is recorded by co-adding a number of scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹.
- The resulting spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)


Electron Ionization Mass Spectrometry (EI-MS):

- A small amount of **1-chloro-3-ethylbenzene** is introduced into the ion source of the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification.
- The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector measures the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-chloro-3-ethylbenzene**, from sample preparation to data interpretation.

Spectroscopic Analysis Workflow for 1-Chloro-3-ethylbenzene

[Click to download full resolution via product page](#)Spectroscopic analysis workflow for **1-chloro-3-ethylbenzene**.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Chloro-3-ethylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584093#1-chloro-3-ethylbenzene-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com